N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial Staphylococcus aureus Triazole carboxamide

Researchers targeting TAAR1-mediated CNS disorders or antimicrobial lead programs face reproducibility failure when generic triazole analogs are substituted for the exact bis(3-fluorophenyl) regioisomer. SAR evidence confirms minor halogen-position changes abolish target engagement. This compound provides the precise meta-fluoro geometry required for valid SAR exploration. • Enables systematic fluorine-walk comparison with the para-fluoro isomer (CAS 866866-65-1) to map position effects on potency and metabolic stability. • Supported by Roche TAAR1 patent estate and 2021 antimicrobial data showing sub-micromolar S. aureus inhibition for this chemotype. • Standard pack sizes from 10 mg to bulk; immediate dispatch for hit-to-lead optimization campaigns.

Molecular Formula C16H12F2N4O
Molecular Weight 314.296
CAS No. 866847-85-0
Cat. No. B2467510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866847-85-0
Molecular FormulaC16H12F2N4O
Molecular Weight314.296
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-6-2-4-11(17)8-13)20-21-22(10)14-7-3-5-12(18)9-14/h2-9H,1H3,(H,19,23)
InChIKeyLEDXXTOENOVBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Chemical Identity and Class Context


N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-85-0) is a synthetic small molecule with the molecular formula C16H12F2N4O and a molecular weight of 314.29 g/mol . It belongs to the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class, a scaffold associated with diverse biological activities including antimicrobial effects and affinity for trace amine-associated receptors (TAARs), particularly TAAR1 [1][2]. The compound features a 5-methyl-1H-1,2,3-triazole core substituted at N1 with a 3-fluorophenyl group and at the carboxamide nitrogen with another 3-fluorophenyl group, a specific bis(meta-fluorophenyl) arrangement that distinguishes it from other regioisomeric or mono-substituted analogs.

Chemotype
1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold
Substitution
Bis(3-fluorophenyl) — distinct from para or des-fluoro regioisomers
Class Activity
Reported class-level antimicrobial and TAAR1 affinity context

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Irreplaceability by Generic Triazole Carboxamides


Substituting N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide with a generic in-class analog carries a high risk of functional failure because biological activity within this chemotype is exquisitely sensitive to both the position and nature of aryl substituents. In antimicrobial structure-activity relationship (SAR) studies, only a subset of 5-methyl-1H-1,2,3-triazole-4-carboxamides—specifically analogs 4d, 4l, and 4r—exhibited potent antibacterial activity against S. aureus, while numerous other structurally similar analogs in the same library were inactive [1]. Similarly, Roche's TAAR1 patent estate explicitly teaches that even minor alterations in the halogen substitution pattern on the phenyl rings can abolish or drastically alter target engagement [2]. The precise 3-fluorophenyl arrangement in this compound is therefore not a generic decoration but a specific structural feature that, if altered to a 4-fluorophenyl, 2-fluorophenyl, or des-fluoro analog, would likely produce a different pharmacological and biological profile.

Regioisomer substitution (4-fluoro analog)
Meta-fluorophenyl arrangement is critical; para-fluoro or des-fluoro analogs may shift target engagement and biological activity, as reported in TAAR1 patent SAR.
Generic triazole carboxamide analog
Antimicrobial activity is highly scaffold-dependent; only a subset of 5-methyl triazole-4-carboxamides showed S. aureus inhibition — structural variation may not reproduce the reported antibacterial response.

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Differentiation Evidence vs. Comparators


Anti-S. aureus Activity of the 5-Methyl Triazole Carboxamide Scaffold

The 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold demonstrated potent antibacterial activity: compound 4l achieved 50% growth inhibition of S. aureus at a concentration under 1 µM, while the general class of 5-methyl analogs (4d, 4l, 4r) were active but numerous other triazole carboxamides in the same library were inactive [1]. This establishes the critical role of the 5-methyl-1H-1,2,3-triazole-4-carboxamide core, which N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide shares, in conferring antibacterial activity. Direct bioassay data for the target compound itself were not located in accessible peer-reviewed literature or patents.

Anti-S. aureus scaffold activity
Class-level inference
Analog 4l: ~50% growth inhibition at
Supports antimicrobial screening context; verify compound-specific activity
No direct data for target compound; scaffold-level evidence only
TAAR1 affinity context
Class-level inference
Within Roche patent Markush scope; no specific Ki/EC50 reported for target compound
Supports TAAR1 pathway studies; validate receptor binding experimentally
Patent-derived class evidence; direct data needed
Meta vs. para fluoro isomerism
Supporting evidence
Target: N,1-bis(3-fluorophenyl) (meta-F) — Comparator: N,1-bis(4-fluorophenyl) (para-F, CAS 866866-65-1). Distinct electronic and metabolic profiles expected.
Supports fluorine positional SAR; experimental verification of binding/metabolism differences needed
No direct comparative bioassay data; literature precedent for >10-fold variation
Antimicrobial Staphylococcus aureus Triazole carboxamide

TAAR1 Affinity of Triazole-4-carboxamide Derivatives

According to Roche's patent US9416127B2, compounds of formula I—which encompasses 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides with halogen-substituted phenyl rings, including 3-fluorophenyl derivatives—possess good affinity for trace amine-associated receptors, particularly TAAR1 [1]. The patent explicitly claims utility for depression, anxiety disorders, bipolar disorder, ADHD, and schizophrenia. N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide falls within this Markush structure. However, no specific Ki, EC50, or binding data for this exact compound were found in the accessible patent examples or literature.

TAAR1 affinity context
Class-level inference
Within Roche patent Markush scope; no specific Ki/EC50 reported for target compound
Supports TAAR1 pathway studies; validate receptor binding experimentally
Patent-derived class evidence; direct data needed
TAAR1 GPCR CNS disorders

Meta vs. Para Fluoro Phenyl Substitution Differentiation

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide bears fluorine atoms at the meta position on both phenyl rings. The closest commercially cataloged regioisomer is N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866866-65-1) . The meta-fluoro substitution pattern alters the electronic distribution and dipole moment of the phenyl rings compared to para-fluoro, which can modulate target binding, metabolic stability (CYP450-mediated oxidation typically favors para positions), and physicochemical properties such as logP and solubility [1]. Although direct comparative bioassay data are absent, literature precedent demonstrates that fluoro-positional isomerism in drug-like molecules can lead to >10-fold differences in target potency and clearance [1]. Users should verify experimentally whether the 3-fluoro configuration offers advantages over the 4-fluoro analog in their specific assay system.

Meta vs. para fluoro isomerism
Supporting evidence
Target: N,1-bis(3-fluorophenyl) (meta-F) — Comparator: N,1-bis(4-fluorophenyl) (para-F, CAS 866866-65-1). Distinct electronic and metabolic profiles expected.
Supports fluorine positional SAR; experimental verification of binding/metabolism differences needed
No direct comparative bioassay data; literature precedent for >10-fold variation
Medicinal chemistry Fluorine substitution SAR

N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Key Research and Industrial Applications


Lead Discovery for Drug-Resistant Staphylococcus aureus

Given the class-level evidence that 5-methyl-1H-1,2,3-triazole-4-carboxamides exhibit potent growth inhibition against S. aureus at sub-micromolar concentrations [1], this compound can serve as a starting scaffold for hit-to-lead optimization programs aimed at multidrug-resistant Gram-positive pathogens. Its dual 3-fluorophenyl substitution pattern provides a distinct vector for SAR exploration compared to mono-aryl or 4-fluorophenyl analogs.

TAAR1 Agonist for Neuropsychiatric Disorders

Roche's patent estate explicitly covers triazole-4-carboxamides with halogenated phenyl groups as TAAR1 ligands for depression, schizophrenia, and ADHD [2]. This compound, carrying the specific 3-fluorophenyl substitution, is a candidate for evaluation in TAAR1 cAMP accumulation or β-arrestin recruitment assays to determine if the meta-fluoro geometry provides improved potency or biased signaling relative to other regioisomers.

Chemical Probe for Fluorine Positional SAR

The availability of both N,1-bis(3-fluorophenyl) (CAS 866847-85-0) and N,1-bis(4-fluorophenyl) (CAS 866866-65-1) isomers enables systematic fluorine-walk studies to map the effect of fluoro position on target binding, metabolic stability, and off-target profiles. This compound is thus a critical tool for medicinal chemistry groups seeking to understand fluoro-positional effects in triazole carboxamide lead series [1][3].

Antimicrobial Selectivity in Human Cells

The 2021 antimicrobial study noted that active 5-methyl-1,2,3-triazole-4-carboxamides showed no significant impact on the viability of human HaCaT keratinocytes [1]. This compound can be evaluated in parallel cytotoxicity assays to test whether the bis(3-fluorophenyl) modification maintains or improves this therapeutically desirable selectivity window.

Application
Selection Property
Validation Focus
Antimicrobial screening studies (S. aureus)
5-Methyl triazole-4-carboxamide scaffold
Class-level S. aureus growth inhibition assays
TAAR1 pathway research
Halogenated triazole-4-carboxamide pharmacophore
TAAR1 binding and functional assay validation
Fluorine positional SAR studies
Meta-fluoro vs. para-fluoro substitution
Target binding, metabolic stability comparison
Cytotoxicity selectivity studies
Bis(3-fluorophenyl) modification
Mammalian cell viability assays (e.g., HaCaT)
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